The Role of DDO-2213 in WDR5-MLL1 Inhibition: A Technical Guide
The Role of DDO-2213 in WDR5-MLL1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of DDO-2213, a potent and orally active small molecule inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1). The dysregulation of the MLL1 gene is a hallmark of aggressive acute leukemias, making the disruption of the WDR5-MLL1 interaction a promising therapeutic strategy. DDO-2213 emerges from a novel aniline pyrimidine scaffold and has demonstrated significant potential in preclinical studies for the treatment of MLL-rearranged cancers.[1][2]
Core Mechanism of Action
The MLL1 complex is a key histone methyltransferase responsible for the methylation of histone H3 at lysine 4 (H3K4), a critical mark for transcriptional activation.[3][4][5] The assembly and enzymatic activity of the MLL1 complex are critically dependent on the interaction between MLL1 and the scaffolding protein WDR5.[1][2][3][6] WDR5 binds to a conserved "Win" (WDR5-interacting) motif on MLL1, stabilizing the complex and enabling its catalytic function.[3]
DDO-2213 functions by directly binding to WDR5 in the same pocket that recognizes the MLL1 Win motif.[1][2][7][8] This competitive binding effectively disrupts the WDR5-MLL1 interaction, leading to the dissociation of the MLL1 complex and subsequent inhibition of its histone methyltransferase activity.[1][2][7] The downstream effects include the suppression of MLL1 target gene expression, such as HoxA9 and Meis-1, which are crucial for leukemogenesis, ultimately inhibiting the proliferation of MLL-rearranged leukemia cells.[9]
Quantitative Data Summary
The potency and binding affinity of DDO-2213 have been characterized through various biophysical and biochemical assays. The following tables summarize the key quantitative data for DDO-2213 in the context of WDR5-MLL1 inhibition.
Table 1: In Vitro Potency and Binding Affinity of DDO-2213
| Parameter | Value | Assay Method | Reference |
| IC50 | 29 nM | Competitive Fluorescence Polarization | [1][2][7][8] |
| Kd | 72.9 nM | Not specified in abstract, likely SPR or ITC | [1][2][7][8] |
Signaling Pathway and Inhibitory Mechanism
The following diagram illustrates the signaling pathway involving the WDR5-MLL1 complex and the mechanism of inhibition by DDO-2213.
Caption: DDO-2213 competitively binds to WDR5, disrupting the MLL1 complex and inhibiting H3K4 methylation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the inhibitory activity of DDO-2213.
Competitive Fluorescence Polarization (FP) Assay
This assay is used to determine the IC50 value of DDO-2213 by measuring its ability to displace a fluorescently labeled MLL1 peptide from WDR5.
Materials:
-
Recombinant human WDR5 protein
-
FITC-labeled MLL1 peptide (e.g., FITC-GSARAEVHLRKS)[10]
-
DDO-2213
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% BSA[11]
-
384-well, black, low-volume microplates
Procedure:
-
Prepare a solution of WDR5 protein and FITC-labeled MLL1 peptide in the assay buffer. The concentrations should be optimized to yield a stable and robust fluorescence polarization signal.
-
Serially dilute DDO-2213 in the assay buffer to create a range of concentrations.
-
Add a fixed volume of the WDR5/FITC-MLL1 peptide solution to each well of the microplate.
-
Add the serially diluted DDO-2213 or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]
-
Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths appropriate for FITC.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the competitive Fluorescence Polarization assay to determine DDO-2213 IC50.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to determine the association (kon) and dissociation (koff) rate constants, and to calculate the dissociation constant (Kd) of the DDO-2213 and WDR5 interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human WDR5 protein
-
DDO-2213
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Immobilization of WDR5:
-
Activate the CM5 sensor chip surface with a mixture of EDC and NHS.[12]
-
Inject the WDR5 protein solution over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of DDO-2213 in running buffer over the immobilized WDR5 surface (association phase).
-
Flow running buffer without DDO-2213 over the surface to monitor the dissociation of the complex (dissociation phase).
-
Regenerate the sensor surface between cycles if necessary using a suitable regeneration solution.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon and koff rate constants.[13]
-
The dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Caption: Workflow for Surface Plasmon Resonance analysis of DDO-2213 binding to WDR5.
Conclusion
DDO-2213 is a well-characterized and potent inhibitor of the WDR5-MLL1 protein-protein interaction. Its mechanism of action, involving the direct and competitive binding to WDR5, has been elucidated through a variety of robust experimental techniques. The quantitative data underscore its high potency, and the detailed protocols provided herein offer a foundation for further investigation and replication of these findings. As an orally bioavailable compound with demonstrated in vivo efficacy in preclinical models, DDO-2213 represents a significant advancement in the development of targeted therapies for MLL-rearranged leukemias.[1][2] Further research into its clinical potential is warranted.
References
- 1. Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Binding of Mixed Lineage Leukemia 1 (MLL1) and Histone 3 Peptides to WD Repeat Domain 5 (WDR5) for the Design of Inhibitors of the MLL1–WDR5 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the binding of mixed lineage leukemia 1 (MLL1) and histone 3 peptides to WD repeat domain 5 (WDR5) for the design of inhibitors of the MLL1-WDR5 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Item - Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5âMixed Lineage Leukemia 1 ProteinâProtein Interaction for the Treatment of MLL Fusion Leukemia - figshare - Figshare [figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetics of the multitasking high-affinity Win binding site of WDR5 in restricted and unrestricted conditions - PMC [pmc.ncbi.nlm.nih.gov]
